Cas no 2172234-19-2 (2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamido-3-fluorobenzoic acid)

2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamido-3-fluorobenzoic acid 化学的及び物理的性質
名前と識別子
-
- 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamido-3-fluorobenzoic acid
- 2172234-19-2
- 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]-3-fluorobenzoic acid
- EN300-1550506
-
- インチ: 1S/C26H19FN2O5/c27-22-12-5-11-20(25(31)32)24(22)29-23(30)13-6-14-28-26(33)34-15-21-18-9-3-1-7-16(18)17-8-2-4-10-19(17)21/h1-5,7-12,21H,14-15H2,(H,28,33)(H,29,30)(H,31,32)
- InChIKey: RBSRWWXNJUDAOL-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=CC(C(=O)O)=C1NC(C#CCNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O
計算された属性
- せいみつぶんしりょう: 458.12779987g/mol
- どういたいしつりょう: 458.12779987g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 34
- 回転可能化学結合数: 6
- 複雑さ: 814
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.5
- トポロジー分子極性表面積: 105Ų
2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamido-3-fluorobenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1550506-0.25g |
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]-3-fluorobenzoic acid |
2172234-19-2 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1550506-1.0g |
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]-3-fluorobenzoic acid |
2172234-19-2 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1550506-5.0g |
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]-3-fluorobenzoic acid |
2172234-19-2 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1550506-0.05g |
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]-3-fluorobenzoic acid |
2172234-19-2 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1550506-10000mg |
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]-3-fluorobenzoic acid |
2172234-19-2 | 10000mg |
$14487.0 | 2023-09-25 | ||
Enamine | EN300-1550506-50mg |
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]-3-fluorobenzoic acid |
2172234-19-2 | 50mg |
$2829.0 | 2023-09-25 | ||
Enamine | EN300-1550506-2500mg |
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]-3-fluorobenzoic acid |
2172234-19-2 | 2500mg |
$6602.0 | 2023-09-25 | ||
Enamine | EN300-1550506-0.5g |
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]-3-fluorobenzoic acid |
2172234-19-2 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1550506-100mg |
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]-3-fluorobenzoic acid |
2172234-19-2 | 100mg |
$2963.0 | 2023-09-25 | ||
Enamine | EN300-1550506-5000mg |
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]-3-fluorobenzoic acid |
2172234-19-2 | 5000mg |
$9769.0 | 2023-09-25 |
2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamido-3-fluorobenzoic acid 関連文献
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Shuang Liu Dalton Trans., 2017,46, 14509-14518
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamido-3-fluorobenzoic acidに関する追加情報
Introduction to 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamido-3-fluorobenzoic acid (CAS No. 2172234-19-2)
2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamido-3-fluorobenzoic acid, identified by the CAS number 2172234-19-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its complex structural framework, which includes a benzoic acid core, a fluorine substituent, and an amino group linked to a fluorenylmethoxycarbonyl moiety. The presence of these functional groups imparts unique chemical properties and biological activities, making it a promising candidate for further exploration in drug discovery and therapeutic development.
The structural design of 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamido-3-fluorobenzoic acid reflects a deliberate approach to molecular optimization, combining elements that are known to enhance binding affinity and selectivity. The fluorenylmethoxycarbonyl (Fmoc) group, for instance, is widely used in peptide synthesis due to its stability and ease of removal, while the fluorine atom in the benzoic acid ring can improve metabolic stability and binding interactions with biological targets. These features make the compound particularly interesting for the development of novel therapeutics targeting complex diseases.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential biological activities of 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamido-3-fluorobenzoic acid with greater accuracy. Studies suggest that this compound may exhibit inhibitory effects on certain enzymes and receptors implicated in inflammation, cancer, and neurodegenerative disorders. The fluorene moiety, in particular, has been shown to interact with specific protein pockets, potentially leading to high-affinity binding. These findings align with the growing interest in fluorinated compounds as pharmacophores, which have demonstrated improved pharmacokinetic profiles compared to their non-fluorinated counterparts.
The synthesis of 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamido-3-fluorobenzoic acid presents unique challenges due to its complex architecture. However, modern synthetic methodologies have made significant strides in facilitating the construction of such molecules. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations have enabled chemists to assemble the required functional groups with high precision. Additionally, advances in green chemistry principles have encouraged the development of more sustainable synthetic routes, reducing waste and minimizing hazardous byproducts.
In the realm of drug discovery, 2-4-((9H-fluoren)-9 -yl)methoxycarbonyl}amino)but -2 -ynamido -3 -fluorobenzoic acid holds promise as a scaffold for generating novel bioactive molecules. Its structural features can be modified through various chemical transformations to explore different biological pathways and therapeutic targets. For example, replacing the fluorenylmethoxycarbonyl group with other protecting groups could alter its reactivity and bioavailability, while introducing additional substituents might enhance its interaction with specific biological targets.
One particularly exciting area of research involves the use of 2-(4-((9H-fluoren)-9 -yl)methoxycarbonyl}amino)but -2 -ynamido -3 -fluorobenzoic acid as a lead compound for structure-based drug design. By leveraging high-resolution crystal structures of target proteins or enzymes, medicinal chemists can identify key interactions between the compound and its biological counterpart. This approach has been instrumental in developing highly selective inhibitors that minimize off-target effects—a critical consideration in modern drug development.
The potential applications of (CAS No. 2172234 -19 - 2) are broad and span multiple therapeutic domains. In oncology, for instance, fluorinated benzoic acids have shown promise as inhibitors of kinases and other enzymes involved in cancer cell proliferation. Similarly, in neurology, compounds with similar structural motifs have been investigated for their potential role in modulating neurotransmitter systems affected by neurodegenerative diseases such as Alzheimer's and Parkinson's.
Furthermore, the versatility of (CAS No.) makes it an attractive candidate for combination therapy strategies. By pairing it with other bioactive molecules that target different aspects of a disease pathway, researchers may be able to achieve synergistic effects that enhance overall therapeutic efficacy. This approach is particularly relevant in treating multifactorial disorders where multiple mechanisms contribute to disease progression.
The future direction of research on CAS No 2172234 -19 - 2) will likely focus on optimizing its pharmacological properties through structure-based drug design and computational modeling. By integrating experimental data with predictive algorithms, scientists can refine the compound's structure to improve its potency, selectivity, and pharmacokinetic profile. Additionally, exploring novel synthetic routes will be essential for scaling up production while maintaining cost-effectiveness and sustainability.
In conclusion,(CAS No.) represents a compelling example of how intricate molecular design can yield compounds with significant therapeutic potential. Its complex structure combines elements that are well-suited for interaction with biological targets, making it a valuable asset in the quest for new medicines. As research continues to uncover new applications and refine synthetic methodologies,(CAS No.) is poised to play an increasingly important role in addressing some of today's most challenging medical challenges.
2172234-19-2 (2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamido-3-fluorobenzoic acid) 関連製品
- 2567502-37-6(7-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)thieno2,3-bpyrazine-6-carboxylic acid)
- 2319633-74-2(1,3,5-trimethyl-N-{2-(thiophen-3-yl)pyridin-3-ylmethyl}-1H-pyrazole-4-sulfonamide)
- 444185-14-2((2E)-N-2-(4-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-3-(3,4-dimethoxyphenyl)prop-2-enamide)
- 890640-39-8(1-(4-ethoxyphenyl)-4-1-(2-methylpropyl)-1H-1,3-benzodiazol-2-ylpyrrolidin-2-one)
- 2138027-73-1(N-(2-bromo-4-fluorophenyl)methyl-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine)
- 2168204-57-5((1-cyclopropyl-5-propyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chloride)
- 892773-81-8(1-(3-fluorophenyl)-4-3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine)
- 1516499-22-1(5-(3-chloro-2-fluorophenyl)-1,2-oxazol-3-amine)
- 1805502-36-6(2-(Bromomethyl)-5-cyano-6-(difluoromethyl)pyridine-3-carboxylic acid)
- 1248805-62-0(2-(2-Methylphenyl)pyrimidin-4-amine)




